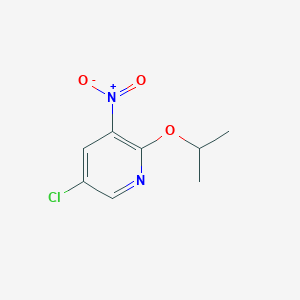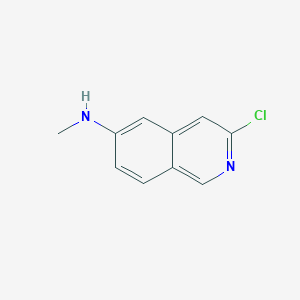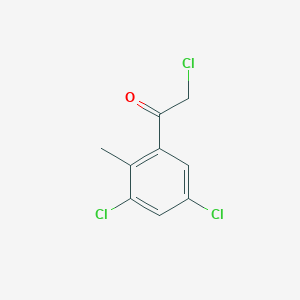![molecular formula C5H6F2N2O B1460326 [1-(difluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 2098020-65-4](/img/structure/B1460326.png)
[1-(difluoromethyl)-1H-pyrazol-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(difluoromethyl)-1H-pyrazol-4-yl]methanol, also known as DFMP, is an organofluorine compound that is used in a variety of scientific and industrial applications. It is a versatile compound that can be used as a reagent, catalyst, and additive in many different processes. DFMP is a colorless liquid with a boiling point of around 120°C and a melting point of around -31°C. It is soluble in water and has a low vapor pressure.
Applications De Recherche Scientifique
Late-Stage Difluoromethylation
This compound plays a significant role in late-stage difluoromethylation, a process crucial for introducing difluoromethyl groups into complex molecules . This technique is valuable for the pharmaceutical industry as it allows for the modification of bioactive compounds, potentially leading to the development of new drugs with enhanced properties such as increased metabolic stability or altered pharmacokinetic profiles.
Antifungal Agents
The difluoromethyl group in pyrazole derivatives has been shown to exhibit potent antifungal activity . These compounds can be synthesized and tested against various phytopathogenic fungi, offering a potential for the development of new fungicides that could be used in agriculture to protect crops from fungal diseases.
Medicinal Chemistry
In medicinal chemistry, the introduction of a difluoromethyl group into molecules can significantly affect their biological activity . The compound could be used to synthesize novel molecules with potential therapeutic effects, contributing to the discovery of new medications.
Agrochemical Research
The difluoromethyl group is a common moiety in many commercial fungicides . Research into compounds like “[1-(difluoromethyl)-1H-pyrazol-4-yl]methanol” can lead to the development of new agrochemicals that are more effective and environmentally friendly.
Chemical Synthesis
This compound can serve as a building block in chemical synthesis, particularly in the construction of molecules with difluoromethyl groups . It can be used in various synthetic routes, including electrophilic, nucleophilic, and radical pathways, to create complex molecules for research and industrial applications.
Enzyme Inhibition Studies
The difluoromethyl group-containing compounds have been studied for their ability to inhibit certain enzymes, such as succinate dehydrogenase (SDH) . This is particularly relevant in the field of biochemistry, where understanding enzyme inhibition can lead to insights into disease mechanisms and the development of new drugs.
Propriétés
IUPAC Name |
[1-(difluoromethyl)pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c6-5(7)9-2-4(3-10)1-8-9/h1-2,5,10H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYVZIQSGUNTML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(difluoromethyl)-1H-pyrazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide](/img/structure/B1460243.png)

![9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1460245.png)


![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B1460248.png)


![3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1460252.png)


![Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate](/img/structure/B1460259.png)

